(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE is a complex organic compound belonging to the class of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents.
Pyrazoloquinolines: These compounds have a quinoline ring fused to the pyrazole, offering different biological activities.
Uniqueness
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolopyridine core with a piperidine moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H24N4O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1-ethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H24N4O/c1-3-25-20-18(14-22-25)17(21(26)24-11-9-15(2)10-12-24)13-19(23-20)16-7-5-4-6-8-16/h4-8,13-15H,3,9-12H2,1-2H3 |
InChI Key |
KRHLXUYPSWKJCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)C |
Origin of Product |
United States |
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